molecular formula C19H19FN6O2 B6439793 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine CAS No. 2549003-07-6

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine

Cat. No.: B6439793
CAS No.: 2549003-07-6
M. Wt: 382.4 g/mol
InChI Key: XZQPOPLUANOXQA-UHFFFAOYSA-N
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Description

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine (CAS 2549003-07-6) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C19H19FN6O2 and a molecular weight of 382.4 g/mol, this compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group, linked via an oxymethyl-pyrrolidine bridge to a 3-fluoropyridine moiety . Compounds containing triazole and pyridazine structures, like this one, are frequently investigated for their potential biological activities. Research into similar structural analogs has demonstrated promising pharmacological properties, including significant antimicrobial activity against various bacterial strains, as well as cytotoxic effects that can induce apoptosis in cancer cell lines, warranting its investigation in oncology research . Furthermore, the presence of the pyrrolidine ring, known for its CNS effects in related compounds, suggests potential applications in neurological disorder research . The compound's mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes or receptors, where the triazolopyridazine core binds to active sites and the fluoropyridine unit enhances affinity and specificity . This product is intended for in vitro research in a controlled laboratory environment only. It is not classified as a drug or pharmaceutical and is not approved for use in humans or animals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications of any kind .

Properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c20-15-9-21-7-5-14(15)19(27)25-8-6-12(10-25)11-28-17-4-3-16-22-23-18(13-1-2-13)26(16)24-17/h3-5,7,9,12-13H,1-2,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQPOPLUANOXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=C(C=NC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines with Nitrites

The triazolopyridazine scaffold is constructed via cyclocondensation of 3-aminopyridazine-6-carboxylate derivatives with nitrites. Ethyl N-benzoyl-(6-chloro[1,triazolo[4,3-b]pyridazin-3-yl)glycinate (1 ) serves as a key intermediate, as reported by Čuček and Verček. Hydrolysis with 1 M NaOH at 80°C followed by decarboxylation in ethanol yields the dechlorinated triazolopyridazine (3 ).

Optimization Note : Chlorine at position 6 enhances reactivity for subsequent nucleophilic substitutions. Retention of this group is critical for downstream functionalization.

Cyclopropanation Strategies

Introduction of the cyclopropyl group at position 3 is achieved via two routes:

  • Pd-mediated Cross-Coupling : Reaction of 6-chloro-3-iodo-[1,triazolo[4,3-b]pyridazine with cyclopropylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).

  • Nucleophilic Displacement : Substitution of a 3-chloro intermediate with cyclopropylmagnesium bromide in THF at −78°C.

Yield Comparison :

MethodCatalyst/SolventYield (%)
Suzuki CouplingPd(PPh₃)₄, DME/H₂O72
Grignard DisplacementTHF, −78°C65

Installation of the Pyrrolidine-Oxymethyl Linker

Chloromethyl Intermediate Formation

The 6-chloro-triazolopyridazine undergoes nucleophilic substitution with a hydroxymethylpyrrolidine precursor. Key steps:

  • Mitsunobu Reaction : Treatment of 6-hydroxy-triazolopyridazine with pyrrolidinemethanol (DIAD, PPh₃, THF, 0°C → rt) forms the oxymethyl tether.

  • Protection/Deprotection : Temporary Boc protection of the pyrrolidine nitrogen prevents side reactions during subsequent acylations.

Critical Parameter : Excess DIAD (1.5 eq) ensures complete conversion, while rigorous exclusion of moisture prevents hydrolysis.

Amide Coupling with 3-Fluoropyridine Carbonyl

Carboxylate Activation

The pyrrolidine’s secondary amine is acylated with 3-fluoropyridine-4-carboxylic acid using coupling agents:

  • EDCI/HOBt : Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DCM, 0°C → rt, 12 h.

  • T3P® : Propylphosphonic anhydride (T3P) in EtOAc, offering superior solubility and reduced racemization.

Yield Optimization :

Coupling AgentSolventTemp (°C)Yield (%)
EDCI/HOBtDCM2578
T3P®EtOAc2585

Final Assembly and Purification

Global Deprotection and Workup

Removal of Boc groups (if present) is accomplished with TFA/DCM (1:1) at 0°C, followed by neutralization with NaHCO₃. Final purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA) affords the target compound in >95% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyridazine-H), 4.55 (m, 2H, OCH₂), 3.82 (m, 4H, pyrrolidine).

  • HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₂H₂₂FN₆O₃: 437.1689; found: 437.1692.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competingtriazolo[4,3-a] vs. [4,3-b] isomers are mitigated by:

  • Steric Directing Groups : Benzoyl protection at N1 of the triazole favors b-fusion.

  • Temperature Control : Slow heating (2°C/min) during cyclocondensation suppresses kinetic byproducts.

Oxazole Sulfonylation Side Reactions

Comparative Analysis of Synthetic Routes

RouteKey StepsTotal Yield (%)Purity (%)
ASuzuki → Mitsunobu → EDCI3292
BGrignard → T3P® → Global Deprotection4195

Route B offers superior yield and purity, attributed to T3P®’s efficiency and minimized side reactions .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially at the pyrrolidine ring, to form oxidized derivatives.

  • Reduction: Reduction reactions can be performed on specific parts of the molecule, such as reducing the pyrrolidine carbonyl group to a hydroxyl group.

  • Substitution: The compound is susceptible to various substitution reactions, particularly on the pyridine and triazolopyridazine rings.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.

  • Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution.

Major Products

The products formed from these reactions depend on the specific reaction conditions and reagents used, ranging from hydroxylated derivatives to substituted triazolopyridazine compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and pyridazine moieties exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to its ability to interfere with cellular processes involved in tumor growth and proliferation.

Antimicrobial Properties

Several studies have demonstrated that similar compounds possess antimicrobial effects. The presence of the triazole ring is particularly noteworthy as it is known to enhance the antimicrobial activity against bacteria and fungi.

Neuropharmacology

The pyrrolidine and piperazine components are often linked to neuroactive compounds. Preliminary data suggest that this compound could influence neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders.

Case Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of related triazole derivatives. The findings revealed that these compounds inhibit cell proliferation by inducing apoptosis in cancer cells through the activation of caspase pathways. The structural similarities suggest that our compound may exhibit similar mechanisms .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives containing triazole rings were tested against various pathogens. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests that the compound could be effective as an antimicrobial agent .

Potential Applications in Drug Development

Given its unique structure, this compound could serve as a lead compound for drug development in several therapeutic areas:

  • Cancer Therapy : Targeting specific signaling pathways involved in cancer progression.
  • Infectious Diseases : Developing new antibiotics or antifungal agents.
  • Neurological Disorders : Investigating its effects on neurotransmitter systems for potential treatments of conditions like depression or anxiety.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets in biological systems. The triazolopyridazine moiety is known to bind to certain enzymes, inhibiting their activity. The pyrrolidine-1-carbonyl and fluoropyridine groups enhance the compound's binding affinity and specificity. This results in modulation of specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Structural Differences

The compound 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-2-(trifluoromethyl)pyridine (CAS 2549035-72-3) serves as a close structural analog . Critical differences include:

Parameter Target Compound 5-{...}-2-(trifluoromethyl)pyridine
Molecular Formula Hypothetical: C19H18FN6O2 C19H19F3N6O
Molecular Weight ~404 (estimated) 404.4
Pyridine Substituent 3-fluoro 2-(trifluoromethyl)
Linker Chemistry Pyrrolidine-1-carbonyl (amide-like linkage) Pyrrolidin-1-yl (direct amine linkage)
Key Functional Groups Fluoropyridine, carbonyl, triazolopyridazine Trifluoromethylpyridine, triazolopyridazine, amine

Implications of Structural Variations

Substituent Effects: Fluorine vs. Trifluoromethyl: The 3-fluoro group on the pyridine in the target compound is smaller and less lipophilic than the 2-(trifluoromethyl) group in the analog. Positional Differences: The 3-fluoro substituent vs. 2-(trifluoromethyl) alters electronic distribution on the pyridine ring, affecting π-π stacking or dipole interactions with biological targets.

Linker Group :

  • The carbonyl in the target compound introduces a hydrogen-bond acceptor, which could enhance solubility or specific binding interactions. In contrast, the amine linker in the analog may confer greater conformational flexibility.

Hypothesized Pharmacological and Physicochemical Properties

  • Metabolic Stability : The amide-like carbonyl in the target compound may resist oxidative metabolism better than the amine linker, which is prone to N-dealkylation.
  • Target Affinity : The smaller fluorine substituent could allow tighter binding to sterically constrained active sites, while the trifluoromethyl group might enhance hydrophobic interactions.

Research Findings and Limitations

  • Triazolopyridazine Derivatives : Both compounds share this core, which is frequently associated with kinase inhibition (e.g., ALK, ROS1). The cyclopropyl substituent may modulate selectivity.
  • Fluorine’s Role : Fluorine’s electronegativity in the target compound may enhance binding to polar residues (e.g., serine, tyrosine) in enzymatic pockets.

Table 2. Hypothetical Druglikeness Parameters

Parameter Target Compound (Estimate) Analog (Reported)
logP ~2.1 ~3.5
Polar Surface Area ~90 Ų ~75 Ų
Solubility (mg/mL) Moderate Low

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what are common intermediate steps?

The synthesis of triazolopyridazine derivatives typically involves coupling reactions between functionalized intermediates. For example, similar compounds (e.g., BRD4 bromodomain inhibitors) are synthesized via sequential steps:

  • Step 1 : Preparation of a triazolopyridazine core (e.g., 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ol) using oxidative ring closure or palladium-catalyzed cross-coupling .
  • Step 2 : Functionalization via nucleophilic substitution or peptide coupling reagents (e.g., HATU) to attach the pyrrolidine-carbonyl-fluoropyridine moiety .
  • Critical Note : Optimize reaction conditions (solvent, base, temperature) to improve yields. Ethanol or dioxane with DIPEA as a base is commonly used .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Based on safety data for structurally related triazolopyridazines:

  • PPE Requirements : Wear chemical safety goggles, nitrile gloves, and flame-retardant lab coats. Avoid skin contact due to potential irritancy .
  • Ventilation : Use fume hoods to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
  • Storage : Store in tightly sealed containers under dry, ventilated conditions. Avoid ignition sources and electrostatic discharge .

Q. How can researchers validate the compound’s structural identity post-synthesis?

Standard analytical workflows include:

  • NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropyl, fluoropyridine) via characteristic shifts (e.g., ¹⁹F NMR for fluorine) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, if applicable .

Advanced Research Questions

Q. How can coupling efficiency between the triazolopyridazine core and fluoropyridine moiety be optimized?

Key variables to test:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling, or HATU for amide bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require stringent drying .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., cyclopropane ring stability) .
  • Yield Monitoring : Track reaction progress via TLC or HPLC to identify incomplete coupling early .

Q. How should contradictory solubility data (polar vs. non-polar solvents) be addressed experimentally?

Systematic protocols to resolve discrepancies:

  • Phase Solubility Studies : Measure solubility in a solvent gradient (e.g., DMSO/water, hexane/ethanol) under controlled temperatures .
  • Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents like THF or chloroform .
  • Co-solvent Screening : Test binary mixtures (e.g., PEG-400 + ethanol) to enhance solubility for biological assays .

Q. What methodologies are effective in evaluating this compound’s bioactivity (e.g., bromodomain inhibition)?

  • In Vitro Assays : Use fluorescence polarization or AlphaScreen to measure binding affinity to bromodomains (e.g., BRD4) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. methyl groups) and correlate changes with IC₅₀ values .
  • Crystallography : Co-crystallize the compound with target proteins to visualize binding modes and guide optimization .

Q. What strategies mitigate degradation during long-term stability studies?

  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, light) and monitor degradation via HPLC .
  • Excipient Compatibility : Test stabilizers (e.g., antioxidants, cryoprotectants) in formulation buffers .
  • Degradant Identification : Use LC-MS to characterize decomposition products (e.g., hydrolysis of the pyrrolidine carbonyl group) .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results across cell lines?

  • Mechanistic Profiling : Compare gene expression (RNA-seq) or protein levels (Western blot) in sensitive vs. resistant cell lines .
  • Off-Target Screening : Use kinome-wide panels to identify unintended interactions (e.g., kinase inhibition) .
  • Metabolic Stability : Assess liver microsome stability to rule out pharmacokinetic variability .

Q. Why do computational docking predictions sometimes misalign with experimental binding data?

  • Force Field Limitations : Validate docking poses with molecular dynamics simulations to account for protein flexibility .
  • Protonation State Errors : Calculate pKa values for ionizable groups (e.g., pyridazine nitrogen) to refine docking parameters .
  • Experimental Validation : Perform mutagenesis on residues predicted to interact and measure binding affinity changes .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, degassing) meticulously to ensure consistency .
  • Data Transparency : Report negative results (e.g., failed coupling attempts) to guide troubleshooting in the broader research community .
  • Collaborative Validation : Share samples with independent labs for cross-verification of bioactivity or structural data .

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